molecular formula C13H9N3 B3358157 Quinoxaline, 2-(2-pyridinyl)- CAS No. 7755-91-1

Quinoxaline, 2-(2-pyridinyl)-

Cat. No. B3358157
CAS RN: 7755-91-1
M. Wt: 207.23 g/mol
InChI Key: IYTQXXKVEMXZQT-UHFFFAOYSA-N
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Description

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline . Quinoxaline derivatives are used as dyes, pharmaceuticals, and antibiotics .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . A series of light-emitting analogues, [4-(2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA–DPQ) and [4-(2,3-diphenyl-pyrido[2,3-b]pyrazin-7-yl)-phenyl]-diphenyl-amine (TPA–DPP) are synthesized and characterized .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxaline and its analogues may also be formed by reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) . One study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a chemical formula of C8H6N2 and a molar mass of 130.150 g·mol−1 . Its melting point is between 29-32 °C and it has a boiling point of 220 to 223 °C . It has an acidity (pKa) of 0.60 .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that quinoxaline and its derivatives, including “Quinoxaline, 2-(2-pyridinyl)-”, will continue to be an area of active research in the future.

properties

IUPAC Name

2-pyridin-2-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-2-7-12-10(5-1)15-9-13(16-12)11-6-3-4-8-14-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTQXXKVEMXZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350367
Record name Quinoxaline, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7755-91-1
Record name Quinoxaline, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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